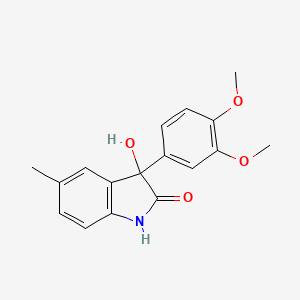
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
Description
- It belongs to the class of indole derivatives and features both hydroxy and methoxy groups on its phenyl ring.
- The compound’s systematic name reflects its substituents: 3,4-dimethoxyphenyl (at position 3) and 3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one (at position 2).
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one: is a chemical compound with the molecular formula .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H17NO4/c1-10-4-6-13-12(8-10)17(20,16(19)18-13)11-5-7-14(21-2)15(9-11)22-3/h4-9,20H,1-3H3,(H,18,19) |
InChI Key |
GHCQESFLTBMATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)OC)OC)O |
solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One synthetic route involves the reduction of 3,4-dimethoxyphenylacetonitrile using catalytic hydrogenation .
Reaction Conditions: The reduction typically occurs under controlled temperature and pressure conditions.
Industrial Production: While not widely used industrially, this compound serves as an intermediate in various syntheses.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential biological activities, although specific applications vary.
Medicine: No direct therapeutic use, but its derivatives may have pharmacological relevance.
Industry: Limited industrial applications, but it contributes to the synthesis of other compounds.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with cellular receptors or enzymes.
Molecular Targets: Potentially modulates neurotransmitter systems or cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of methoxy and hydroxy groups distinguishes it from related compounds.
Similar Compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


